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Introduction to Lithium Chloride (LiCl) Precipitation

Welcome to the technical support guide for optimizing RNA recovery using Lithium Chloride
(LiCl) precipitation. As a Senior Application Scientist, I've designed this resource to provide you
with not just protocols, but a deeper understanding of the mechanics behind each step. LiCl
precipitation is a powerful technique valued for its ability to selectively precipitate RNA while
leaving behind common contaminants like DNA, proteins, and carbohydrates[1]. This makes it
an excellent choice for purifying RNA from in vitro transcription reactions or for cleaning up
samples that may inhibit downstream applications[2][3].

However, the washing steps following precipitation are a critical juncture where significant
sample loss can occur if not performed with care and precision. This guide provides in-depth
troubleshooting advice and best practices to ensure you maximize the yield and purity of your
RNA.

Troubleshooting Guide: Common Issues &
Solutions
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This section addresses specific problems you may encounter during the washing phase of LiCl
precipitation.

Q1: My RNA pellet is completely gone after the ethanol
wash. What happened?

This is a common and frustrating issue, often stemming from one of two main causes during
the wash step.

Possible Cause 1: The pellet was accidentally aspirated. A loosely attached or invisible RNA
pellet is easily lost when removing the supernatant or wash solution[4]. This is especially true
for low-concentration samples[5].

Solution: Refine Your Aspiration Technique

o Mark the Pellet Location: Before centrifugation, orient your tube consistently in the
microcentrifuge with a mark facing outwards. The pellet will always form on the same side,
so you can confidently aspirate from the opposite side of the tube wall.

o Pipette, Don't Pour: For small or invisible pellets, never decant (pour off) the supernatant.
Use a pipette to carefully remove the liquid, keeping the tip far from the pellet's location[6].

» Double Aspiration: After the main aspiration, perform a brief re-centrifugation (a "quick spin")
to collect any remaining droplets on the tube walls, then carefully aspirate this residual liquid
with a smaller pipette tip[7].

Possible Cause 2: The pellet partially redissolved in the wash solution. Using an incorrect
ethanol concentration or temperature can cause your precipitated RNA to go back into solution.

Solution: Optimize Wash Conditions

 Verify Ethanol Concentration: Use ice-cold 70-80% ethanol for your wash[7][8].
Concentrations below 70% may begin to solubilize the RNA pellet, while concentrations
above 80% are less effective at washing away residual salts[9].

o Keep it Cold: Always use ice-cold 70% ethanol and perform the wash centrifugation at 4°C.
This maintains the insolubility of the RNA pellet[6].
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Q2: | see a pellet, but my final RNA yield is very low.
Where did my RNA go?

Low yield, even with a visible pellet, often points to issues with pellet processing after the wash.

Possible Cause: The RNA pellet was over-dried. An over-dried RNA pellet is notoriously difficult
to resuspend, leading to significant loss of recoverable material[10]. The pellet will often turn
from an opaque white to a glassy, transparent film that is nearly insoluble.

Solution: Careful and Controlled Drying

» Air-Dry Only: After removing the final ethanol wash, let the pellet air-dry at room temperature
for 5-10 minutes[6][10].

o Monitor the Pellet: The goal is to evaporate the residual ethanol without removing the water
essential for resuspension. Stop drying as soon as the opaque white pellet is visible and
residual liquid is gone[10]. Avoid using a vacuum manifold, which can speed up drying too
much.

» Prompt Resuspension: Resuspend the pellet in your desired RNase-free buffer or water as
soon as it is appropriately dried[10].

Q3: My A260/A230 ratio is poor after LiCl precipitation.
How do | remove salt contamination?

Alow A260/A230 ratio is a classic indicator of residual salt (like LiCl) or other chemical
contaminants from the lysis buffer. This suggests the washing was not sufficient.

Solution: Improve Washing Efficiency

o Use Sufficient Wash Volume: Do not be shy with the 70% ethanol. Use at least 500 pL to 1
mL to ensure the pellet is thoroughly bathed and the salts are effectively dissolved and
removed[10].

o Dislodge the Pellet (Gently): To ensure a complete wash, it is crucial that the pellet is not just
sitting in the ethanol. Gently vortex the tube for a few seconds to dislodge the pellet and
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break it up in the ethanol solution[7]. Re-pellet the RNA with a subsequent centrifugation
step.

o Perform a Second Wash: For particularly "dirty" samples or if you continue to see low
A260/A230 ratios, a second wash with 70% ethanol is highly recommended.

Frequently Asked Questions (FAQSs)

Why should | use LICl precipitation instead of standard ethanol
precipitation?

LiCl offers a key advantage: selectivity. It efficiently precipitates RNA while leaving behind DNA,
protein, and carbohydrates. This is particularly useful for purifying RNA from enzymatic

reactions where dNTPs and proteins are present. However, be aware that LiCl is less efficient
at precipitating very small RNA species like tRNA and microRNAs[1][11][12].

What is the optimal ethanol concentration for washing the RNA
pellet?

The consensus from multiple sources is to use 70% to 80% ethanol[7][8]. This concentration
range creates an optimal balance: it keeps the RNA pellet insoluble while effectively dissolving
and washing away residual salts[9][13].

Should | vortex my RNA pellet during the wash step?

Yes. To effectively remove trapped salts, the pellet should be broken up and suspended in the
70% ethanol wash solution. A brief vortex is an effective way to do this[7]. The RNA will not
redissolve in 70% ethanol. Simply re-centrifuge to collect the washed pellet.

My expected RNA yield is very low and | can't see the pellet. What
can | do?

For low-concentration samples, the use of a co-precipitant is highly recommended. A co-
precipitant is an inert molecule that forms a visible pellet, trapping your target RNA and making
it easier to handle.

e Glycogen: The most common choice is RNase-free glycogen, added to a final concentration
of 10-20 ug per sample before precipitation[5][6][10]. Glycogen does not interfere with UV
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spectrophotometry or most downstream enzymatic reactions[4].

Is it safe to store my RNA as a pellet under ethanol?

Yes, this is a very safe and stable way to store RNA. RNA is not soluble in 70-80% ethanol and
is protected from RNase activity. You can store the pellet in ethanol at -20°C or -80°C for
extended periods. When you are ready to use the RNA, simply centrifuge the tube, remove the
ethanol, dry the pellet, and resuspend as usual.

Data & Parameters Summary
Table 1: Key Parameters for LiCl Precipitation &
Washing
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Parameter

Recommendation

Rationale & Key Insights

This concentration effectively

precipitates RNA while

LiCl Final Concentration 25M o )
minimizing DNA and protein
co-precipitation.

While precipitation can occur
o at warmer temperatures, -20°C
Precipitation Temperature -20°C

is recommended to inhibit any

potential RNase activity[14].

Precipitation Time

30 minutes to 1 hour

30 minutes is often sufficient,
but longer incubation can
improve recovery for dilute
samples[14][10].

Centrifugation Speed

>12,000 x g

High speeds are critical for
efficiently pelleting the RNA,
especially for small

amounts[6].

Centrifugation Time

15 - 30 minutes

Longer centrifugation is a
major factor in recovering
small amounts of RNA. 20-30

minutes is recommended[14]

[6].

Wash Solution

Ice-cold 70-80% Ethanol

Optimizes the removal of salts
while keeping the RNA pellet
insoluble[7][9].

Pellet Drying Time

5 - 10 minutes (air-dry)

Prevents over-drying, which
makes the RNA pellet difficult
to resuspend[10].

Visualized Workflows & Logic
LiCl Precipitation and Washing Workflow
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Caption: Standard workflow for RNA purification using LiCl precipitation.

Troubleshooting Decision Tree for Low RNA Yield
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Low RNA Yield
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Y
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- Pipette supernatant, don't pour (Salt Contamination) to redissolve?
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Y
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- Do not use vacuum - Increase centrifugation time
- Resuspend as soon as dry - Ensure incubation at -20°C

Click to download full resolution via product page

Caption: Troubleshooting decision tree for low RNA yield after LiCl precipitation.

Detailed Experimental Protocols
Protocol 1: Standard LiCl Precipitation and Washing
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This protocol is suitable for routine purification of RNA from samples with an expected yield of
>1 ug.

Volume & Concentration Adjustment: Measure the volume of your aqueous RNA sample.
Add RNase-free water to bring the volume to at least 100 pL for efficient precipitation.

Add LiCl: Add 1/3 volume of 10 M LICl (or an equivalent volume of another stock) to achieve
a final concentration of 2.5 M. Mix thoroughly by gentle vortexing.

Precipitation: Incubate the tube at -20°C for at least 30 minutes[1].

Pellet RNA: Centrifuge at 212,000 x g for 20-30 minutes at 4°C to form an RNA pellet[14].

Remove Supernatant: Carefully aspirate and discard the supernatant using a pipette, being
careful not to disturb the pellet.

Wash Pellet: Add 1 mL of ice-cold 70% ethanol[7][15]. Vortex for 5-10 seconds to dislodge
and wash the pellet[7].

Re-Pellet RNA: Centrifuge at 212,000 x g for 10 minutes at 4°C[6].

Final Aspiration: Carefully aspirate and discard the ethanol supernatant. Perform a quick re-
spin and remove any remaining liquid with a p20 pipette tip.

Dry Pellet: Air-dry the pellet at room temperature for 5-10 minutes, or until the last visible
trace of ethanol has evaporated[10]. Do not over-dry.

Resuspend: Resuspend the RNA pellet in a suitable volume of RNase-free water or buffer.

Protocol 2: Maximizing Recovery of Low-Concentration
RNA

This protocol incorporates a co-precipitant to aid in the visualization and recovery of small

amounts of RNA.

Volume Adjustment: Measure the volume of your aqueous RNA sample.
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Add Co-precipitant: Add RNase-free glycogen to a final concentration of 10-20 ug per
sample (e.g., 1 pL of a 10 pg/uL stock)[5][6]. Mix gently.

Add LiCl: Add LiCl to a final concentration of 2.5 M. Mix thoroughly.

Precipitation: Incubate the tube at -20°C for 1 hour. For very dilute samples, overnight
incubation can be beneficial[10].

Pellet RNA: Centrifuge at maximum speed (216,000 x g) for 30 minutes at 4°C. The
glycogen should make the pellet more visible.

Wash & Dry: Follow steps 5-10 from the Standard LiCl Precipitation and Washing Protocol.
Be extra cautious during aspiration, even with the visible glycogen pellet.

References

GMP Plastics. (2025, February 19). Jumping into RNA Extraction. Retrieved from [Link]

Study.com. (n.d.). How does the concentration of ethanol used in RNA extraction affect the
types of RNA that will bind to the spin column?. Retrieved from [Link]

Addgene. (2020, April 10). Kit Free RNA Extraction. Retrieved from [Link]
Science Gateway. (n.d.). Star Republic: Guide for Biologists. Retrieved from [Link]

Viennois, E., et al. (2017, November 4). Lithium chloride purification, a rapid and efficient
technique to purify RNA from DSS-treated tissues. Protocols.io. Retrieved from [Link]

Fisher Scientific. (n.d.). Lithium Chloride Precipitation Solution Product Information Sheet.
Retrieved from [Link]

MDPI. (n.d.). Native RNA Purification Method for Small RNA Molecules Based on
Asymmetrical Flow Field-Flow Fractionation. Retrieved from [Link]

Grotmol, S., et al. (n.d.). Washed Away; How Not to Lose Your RNA during Isolation. PMC -
NIH. Retrieved from [Link]

© 2026 BenchChem. All rights reserved. 10/13 Tech Support


https://www.researchgate.net/post/Precipitaion-of-low-yield-RNA
https://pdf.benchchem.com/145/Technical_Support_Center_Troubleshooting_RNA_Ethanol_Precipitation.pdf
https://www.addgene.org/protocols/kit-free-rna-extraction/
https://gmpplastics.com/jumping-into-rna-extraction/
https://homework.study.com/explanation/how-does-the-concentration-of-ethanol-used-in-rna-extraction-affect-the-types-of-rna-that-will-bind-to-the-spin-column.html
https://www.addgene.org/protocols/kit-free-rna-extraction/
http://www.science-gateway.net/bioreagent/protocols/rna/rna_licl.htm
https://www.protocols.io/view/lithium-chloride-purification-a-rapid-and-efficie-j8nlk9w25v5r/v1
https://www.fishersci.se/se/en/products/I5171797/lithium-chloride-precipitation-solution.html
https://www.mdpi.com/1424-8247/15/2/261
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1876212/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14640022?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

ResearchGate. (2019, December 27). Lost of DNA/RNA concentration after two washes with
70% ethanol?. Retrieved from [Link]

PrimerDigital. (n.d.). Total RNA Isolation Protocol (TRIzol + LiCl). Retrieved from [Link]

Reddit. (2023, July 26). RNA extraction help. r/molecularbiology. Retrieved from [Link]

CBDM Lab. (n.d.). LiCl / Urea extraction of RNA. Retrieved from [Link]

Smetanina, M. A, et al. (2022, July 19). Evaluation of Advantages of Lithium Chloride as a
Precipitating Agent in RNA Isolation from Frozen Vein Segments. PubMed. Retrieved from
[Link]

NIH. (2014, May 1). Rapid and Efficient Isolation of High-Quality Small RNAs from
Recalcitrant Plant Species Rich in Polyphenols and Polysaccharides. Retrieved from [Link]

ResearchGate. (2013, November 19). Precipitaion of low yield RNA?. Retrieved from [Link]

ResearchGate. (2021, April 29). Why is my RNA extraction with overnight precipitation in LiCl
not working?. Retrieved from [Link]

ResearchGate. (2012, June 6). How to re-precipitate RNA?. Retrieved from [Link]

Bio-Synthesis. (2013, August 2). What is Lithium Chloride (LiCl) Precipitation. Retrieved from
[Link]

Bitesize Bio. (n.d.). Troubleshooting RNA Isolation. Retrieved from [Link]

ResearchGate. (2017, October 9). | want to know extraction of RNA with LiCl has an effect
on syn of cDNA?. Retrieved from [Link]

Chassaing, B., et al. (n.d.). Purification of Total RNA from DSS-treated Murine Tissue via
Lithium Chloride Precipitation. Retrieved from [Link]

ResearchGate. (2017, March 15). What is the major role of ethanol in DNA/RNA extraction?.
Retrieved from [Link]

Protocol Online. (2012, July 24). Ethanol contamination in RNA. Retrieved from [Link]

© 2026 BenchChem. All rights reserved. 11/13 Tech Support


https://www.researchgate.net/post/Lost_of_DNA_RNA_concentration_after_two_washes_with_70_ethanol
https://www.primerdigital.com/rna-extraction.html
https://www.reddit.com/r/molecularbiology/comments/159z6z0/rna_extraction_help/
https://www.cbdmlab.org/protocols/LiCl-Urea-RNA-extraction.pdf
https://pubmed.ncbi.nlm.nih.gov/35852690/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4031109/
https://www.researchgate.net/post/Precipitaion_of_low_yield_RNA
https://www.researchgate.net/post/Why_is_my_RNA_extraction_with_overnight_precipitation_in_LiCl_not_working
https://www.researchgate.net/post/How_to_re-precipitate_RNA
https://www.biosyn.com/faq/what-is-lithium-chloride-licl-precipitation.aspx
https://bitesizebio.com/2223/troubleshooting-rna-isolation/
https://www.researchgate.net/post/I_want_to_know_extraction_of_RNA_with_LiCl_has_an_effect_on_syn_of_cDNA
https://www.jove.com/v/55122/purification-of-total-rna-from-dss-treated-murine-tissue-via-lithium
https://www.researchgate.net/post/What_is_the_major_role_of_ethanol_in_DNA_RNA_extraction
https://www.protocol-online.org/biology-forums-2/posts/37397.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14640022?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“G“E Troubleshooting & Optimization

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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